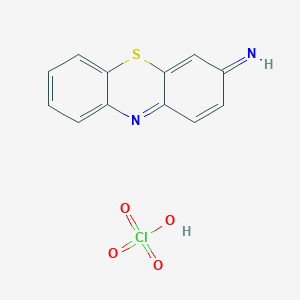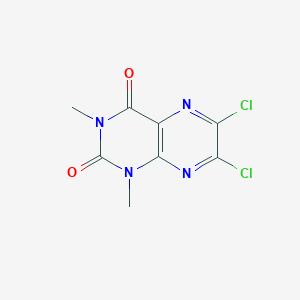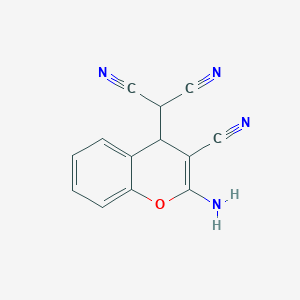
4,6-Dimethoxynaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C13H11NO2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 6 positions and a carbonitrile group at the 1 position
Preparation Methods
The synthesis of 4,6-Dimethoxynaphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4,6-dimethoxynaphthalene with a suitable nitrile source under specific conditions. For instance, the compound can be synthesized through the Sandmeyer reaction, where the diazonium salt of 4,6-dimethoxynaphthalene is treated with copper(I) cyanide to introduce the carbonitrile group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Dimethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethoxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxynaphthalene-1-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,6-Dimethoxynaphthalene-1-carbonitrile can be compared with other naphthalene derivatives such as:
1,4-Dimethoxynaphthalene: Lacks the carbonitrile group, making it less reactive in certain nucleophilic addition reactions.
4,6-Dimethoxynaphthalene: Without the carbonitrile group, it has different electronic properties and reactivity.
Naphthalene-1-carbonitrile: Lacks the methoxy groups, affecting its solubility and chemical behavior.
The presence of both methoxy and carbonitrile groups in this compound makes it unique, providing a balance of electronic effects and reactivity that can be advantageous in various chemical and biological applications.
Properties
CAS No. |
90036-55-8 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4,6-dimethoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-15-10-4-5-11-9(8-14)3-6-13(16-2)12(11)7-10/h3-7H,1-2H3 |
InChI Key |
DIYXCSVIPDRBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2C=C1)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)
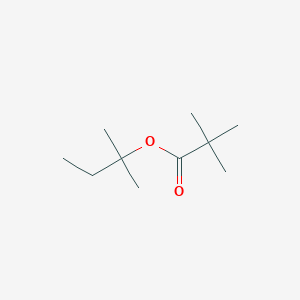
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)

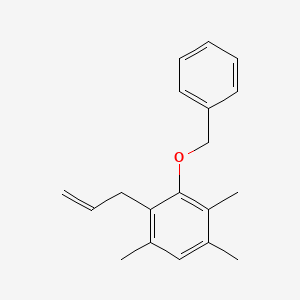

![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
